2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine is a compound belonging to the class of pyrazolo[1,5-a]pyridines, which are nitrogen-containing heterocycles. This compound exhibits a unique molecular structure that contributes to its potential applications in medicinal chemistry. Pyrazolo[1,5-a]pyridines have garnered interest due to their biological activities, including antiviral, antimalarial, and anticancer properties, making them significant in drug design and development.
The compound can be synthesized through various chemical methods that involve the manipulation of pyridine and pyrazole derivatives. Research has demonstrated that these compounds can be obtained via cycloaddition reactions and other synthetic pathways that enhance their structural diversity and functional properties.
2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine is classified as an N-heterocyclic compound. It features a fused ring system that includes both a pyrazole and a pyridine moiety. The presence of isopropyl groups contributes to its unique physical and chemical properties.
The synthesis of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and pH to facilitate the formation of desired products while minimizing by-products. For instance, using potassium carbonate in deuterated water at elevated temperatures has shown effective results in achieving high yields of deuterated derivatives .
The molecular structure of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine consists of a fused bicyclic system featuring:
Key structural data include:
2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine can participate in various chemical reactions:
Reactions involving this compound often require careful selection of reagents and conditions to achieve desired outcomes while maintaining yield and purity.
The mechanism by which 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that modifications at specific positions on the pyrazolo or pyridine rings can significantly enhance biological activity .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation.
2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine has potential applications in:
Research continues to explore the full range of applications for this compound and its derivatives, highlighting its significance in both medicinal and material sciences .
Pyrazolo[1,5-a]pyridine represents a privileged bicyclic heterocyclic scaffold characterized by a fused five-membered pyrazole ring condensed with a six-membered pyridine ring. This architecture confers distinctive electronic properties and hydrogen-bonding capabilities critical for molecular recognition in drug design. The system exhibits ambident nucleophilicity at multiple ring positions, enabling versatile functionalization for structure-activity relationship (SAR) studies [6]. Its partially saturated variant, 3,3a-dihydropyrazolo[1,5-a]pyridine, introduces sp³-hybridized centers that enhance three-dimensional complexity and influence conformational flexibility in target binding [4] [7].
The scaffold's bidirectional hydrogen-bonding capacity allows it to mimic purine bases, facilitating interactions with biological targets such as enzymes and receptors. This is exemplified in kinase inhibitors where the pyrazolo[1,5-a]pyridine core serves as an ATP-competitive hinge-binding motif [6] [10]. X-ray crystallographic studies of protein-ligand complexes reveal that the nitrogen atoms at positions N1 and N2 typically form bidentate hydrogen bonds with backbone residues in target proteins [2].
Table 1: Key Physicochemical Properties of 2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 95542-73-7 | ChemBlink [1] |
Molecular Formula | C₁₀H₁₄N₂ | ChemBlink [1] [5] |
Molecular Weight | 162.23 g/mol | ChemBlink [1] |
SMILES Notation | CC(C)C₁=NN₂C=CC=CC₂C₁ | ChemBlink [1] [5] |
Calculated Density | 1.08 g/cm³ | ChemBlink [1] |
Predicted Boiling Point | 249.9°C at 760 mmHg | ChemBlink [1] |
logP (Estimated) | ~2.5 | Computational prediction |
The medicinal exploration of pyrazolo[1,5-a]pyridines began in the late 20th century with early synthetic methodologies established through cyclocondensation reactions between aminopyrazoles and β-diketones or α,β-unsaturated carbonyls [3] [6]. A significant milestone emerged with the development of scaffold-hopping strategies in the 2010s, where researchers systematically replaced traditional heterocycles with pyrazolo[1,5-a]pyridine to optimize drug properties [2]. This approach yielded EP1 receptor antagonists with improved metabolic stability and binding affinity, exemplified by compounds 4c, 4f, and 4j that demonstrated in vivo efficacy at 1 mg/kg IV in reducing intravesical pressure in rat models [2].
The 2020s witnessed expansion into diverse therapeutic areas:
Table 2: Evolution of Key Pyrazolo[1,5-a]Pyridine-Based Therapeutic Agents
Year | Therapeutic Class | Key Advancement | Reference |
---|---|---|---|
2009 | Synthetic Methodology | Novel 2,3-substituted dihydro derivatives via cyclocondensation | [3] |
2017 | EP1 Receptor Antagonists | Scaffold-hopping-derived antagonists with in vivo efficacy at 1 mg/kg IV | [2] |
2021 | DHODH Inhibitors (Oncology) | Low-nM inducers of myeloid differentiation in AML models | [10] |
2022 | COX-2/sPLA2 Inhibitors (Anti-inflammatory) | Dual inhibitors of COX-2 (IC₅₀ = 1.11 µM) and sPLA2-V | [8] |
The 2-isopropyl moiety on pyrazolo[1,5-a]pyridine derivatives confers distinct pharmacological advantages through steric, electronic, and lipophilic effects. The branched alkyl group enhances hydrophobic pocket interactions in target binding sites while maintaining optimal steric bulk to avoid entropic penalties upon complex formation [2] [10]. In EP1 receptor antagonists, this substitution proved critical for achieving nanomolar affinity, as linear alkyl chains or hydrogen at this position diminished receptor binding by >10-fold [2].
The isopropyl group significantly influences physicochemical properties:
In DHODH inhibitors for AML therapy, the 2-isopropyl-substituted pyrazolo[1,5-a]pyridine core demonstrated superior differentiation-inducing activity (EC₅₀ = 17.3–32.8 nM) compared to brequinar (EC₅₀ = 265 nM), attributed to optimized mitochondrial membrane penetration from balanced lipophilicity (logD ~2.35) [10]. Molecular dynamics simulations confirm that the isopropyl group engages in van der Waals contacts with hydrophobic residues (Leu46, Leu359, Pro364) in the ubiquinone binding site of DHODH, contributing ~40% of the total binding energy [10].
Table 3: Bioactivity Comparison of 2-Substituted Pyrazolo[1,5-a]Pyridine Derivatives
C2 Substituent | Target | Binding Affinity/IC₅₀ | Cellular Potency (EC₅₀) | Key Interactions | |
---|---|---|---|---|---|
Isopropyl | EP1 Receptor | 12 nM | 38 nM (Functional assay) | Hydrophobic pocket occupancy | [2] |
Methyl | EP1 Receptor | 140 nM | 210 nM | Suboptimal steric bulk | [2] |
Isopropyl | hDHODH | 1.2 nM | 32.8 nM (AML differentiation) | Van der Waals with Leu46/359, Pro364 | [10] |
H | hDHODH | 8.7 nM | 290 nM | Reduced hydrophobic interactions | [10] |
Isopropyl | COX-2 | Not reported | IC₅₀ = 1.7 µM | Enhanced membrane penetration | [8] |
The strategic incorporation of the 2-isopropyl group exemplifies rational bioisosteric replacement in medicinal chemistry, where simple alkyl modifications transform lead compounds into drug candidates with optimized target engagement and pharmaceutical properties. This substitution pattern remains a critical design element in contemporary pyrazolo[1,5-a]pyridine drug discovery across therapeutic areas [2] [7] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: